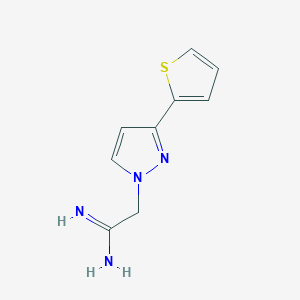
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide, also known as 2-Pyrazolylacetimidamide (2-PA), is a novel small molecule used in a variety of scientific research applications. It is a chiral building block for the synthesis of a range of compounds and is of particular interest due to its unique structure, which features a pyrazole ring and an amide group. 2-PA has recently been studied for its potential applications in medicinal chemistry, biochemistry, and chemical biology.
Scientific Research Applications
Synthesis and Characterization
- Researchers have synthesized and characterized various derivatives of thiophene-2-yl-pyrazoles. These compounds were obtained through different chemical reactions and characterized using techniques like IR, NMR, and Mass spectrometry. Such studies are fundamental for understanding the properties and potential applications of these compounds (Parveen, Iqbal, & Azam, 2008).
Enzyme Inhibitory Activity
- A study on 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives evaluated their enzyme inhibitory activities. These compounds showed promising results against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), which could be significant for therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
Anticancer Activity
- In a study focused on the anticancer activity of 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, the synthesized compounds were tested against various leukemia cell lines. Several of these compounds demonstrated significant inhibitory concentration values, indicating potential in cancer treatment (Santos et al., 2016).
Antimicrobial and Antioxidant Activities
- Some studies have synthesized new heterocyclic compounds incorporating the thiophene moiety and tested their antimicrobial and antioxidant activities. These compounds showed promising results against various bacterial and fungal strains, as well as significant antioxidant properties (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Applications in Opto-electronics
- Research into novel heterocyclic compounds based on thiophene derivatives has led to the development of materials with promising applications in opto-electronics. These materials exhibited significant blue and green emission, which could be utilized in various optical and electronic devices (Ramkumar & Kannan, 2015).
properties
IUPAC Name |
2-(3-thiophen-2-ylpyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c10-9(11)6-13-4-3-7(12-13)8-2-1-5-14-8/h1-5H,6H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAFKLJKUUGNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



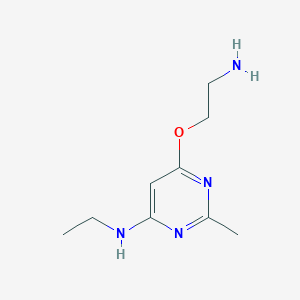
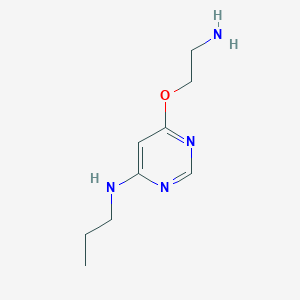
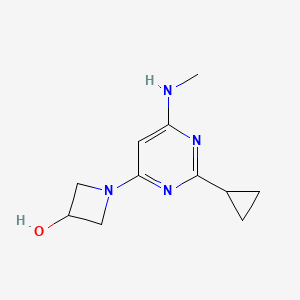

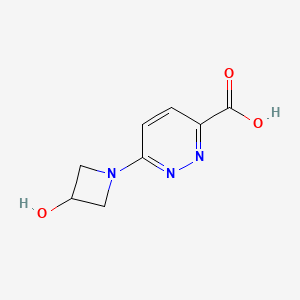
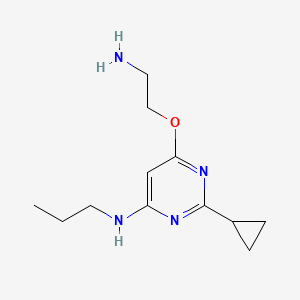
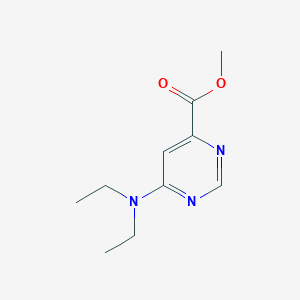
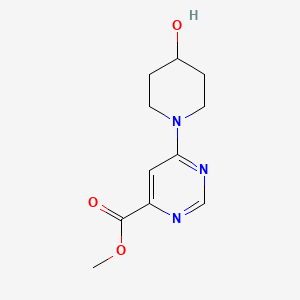

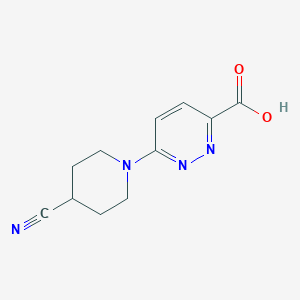
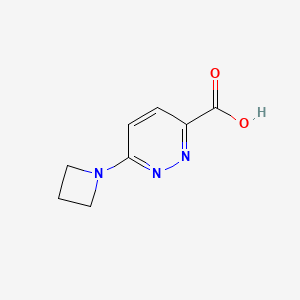


![7-(3-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1481847.png)